molecular formula C18H11Cl2N3S B380489 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine

5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine

Cat. No.: B380489
M. Wt: 372.3g/mol
InChI Key: GIFPQFCSKQJKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding methylsulfanyl derivative. This intermediate is then reacted with 3-cyanopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dichlorophenyl and methylsulfanyl groups, along with the pyridine ring, make it a versatile compound in various chemical reactions and research applications.

Properties

Molecular Formula

C18H11Cl2N3S

Molecular Weight

372.3g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H11Cl2N3S/c19-15-5-3-14(16(20)8-15)11-24-18-12(9-21)4-6-17(23-18)13-2-1-7-22-10-13/h1-8,10H,11H2

InChI Key

GIFPQFCSKQJKRC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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